2,6-Di-tert-butyl-P-benzoquinone
2,6-Di-tert-butyl-P-benzoquinone
2, 6-Di-tert-butylbenzoquinone, also known as DBQ or BHT-quinone, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 2, 6-Di-tert-butylbenzoquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 6-Di-tert-butylbenzoquinone has been primarily detected in urine. Within the cell, 2, 6-di-tert-butylbenzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.
2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.
Brand Name:
Vulcanchem
CAS No.:
719-22-2
VCID:
VC21102382
InChI:
InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3
SMILES:
CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
Molecular Formula:
C14H20O2
Molecular Weight:
220.31 g/mol
2,6-Di-tert-butyl-P-benzoquinone
CAS No.: 719-22-2
Cat. No.: VC21102382
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 6-Di-tert-butylbenzoquinone, also known as DBQ or BHT-quinone, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 2, 6-Di-tert-butylbenzoquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 6-Di-tert-butylbenzoquinone has been primarily detected in urine. Within the cell, 2, 6-di-tert-butylbenzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm. 2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones. |
|---|---|
| CAS No. | 719-22-2 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 |
| Standard InChI Key | RDQSIADLBQFVMY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C |
| Colorform | Yellow crystals |
| Melting Point | 66.0 °C 65-67 °C 65-67°C |
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